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Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)piperazine

Cat. No.: B185958 Get Quote

A Technical Overview of 1-(4-
Fluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a

crucial building block in the synthesis of a wide array of biologically active compounds.[1][2] Its

structural motif is found in molecules developed as chemokine antagonists, cytotoxic agents,

cholinesterase inhibitors, and kinase inhibitors, highlighting its significance in medicinal

chemistry and drug discovery.[1][2] The piperazine moiety, a privileged scaffold in drug

development, often imparts favorable pharmacokinetic properties to drug candidates.[3]

Physicochemical Properties
The fundamental molecular attributes of 1-(4-Fluorobenzyl)piperazine are summarized below.
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Property Value References

Molecular Formula C₁₁H₁₅FN₂ [1][4][5]

Molecular Weight 194.25 g/mol [1][4][5]

CAS Number 70931-28-1 [1][4]

Appearance Solid [1]

Melting Point 64 °C [2]

Boiling Point 112-114 °C at 2 mmHg [2]

Synthesis and Experimental Protocols
The synthesis of monosubstituted piperazines like 1-(4-Fluorobenzyl)piperazine can be

achieved through various methods. A simplified one-pot, one-step procedure has been

developed to produce these derivatives in high yield and purity without the need for protecting

groups.[6]

General One-Step Synthesis of Monosubstituted
Piperazines
This protocol outlines a general method for the synthesis of compounds such as 1-(4-
Fluorobenzyl)piperazine hydrochloride.[6] The core principle involves the reaction of an in-

situ formed piperazine-1-ium salt with the corresponding benzyl halide.[6]

Methodology:

Formation of Piperazine Monohydrochloride: In a reaction vessel, free piperazine is reacted

with piperazine dihydrochloride in a solvent like methanol. This step forms the piperazine

monohydrochloride in situ.[6]

Alkylation Reaction: The appropriate acyl chloride, in this case, 4-fluorobenzyl chloride, is

added dropwise to a solution containing the piperazine monohydrochloride and a base such

as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).[7]
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Reaction Conditions: The reaction mixture is stirred at room temperature for a specified

period (e.g., 5 hours).[7]

Quenching and Extraction: The reaction is quenched with methanol. Water is then added,

and the product is extracted using an organic solvent like dichloromethane.[7]

Purification: The combined organic phases are dried over anhydrous sodium sulfate. The

solvent is evaporated under reduced pressure, and the final product is purified using a

suitable technique, such as flash chromatography.[7]

The following diagram illustrates the general workflow for the synthesis of 1-(4-
Fluorobenzyl)piperazine derivatives.
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General synthesis workflow for N-acylated derivatives.
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Applications in Drug Discovery
The 1-(4-fluorobenzyl)piperazine scaffold is a key component in the development of various

therapeutic agents.

Tyrosinase Inhibitors
This chemical fragment has been successfully exploited to develop potent tyrosinase inhibitors,

which are valuable as anti-melanogenic agents for treating skin hyperpigmentation disorders.

[8][9] Researchers designed and synthesized a library of compounds incorporating this

fragment, leading to the identification of inhibitors significantly more potent than the reference

compound, kojic acid.[8][9] For instance, one derivative, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐

chloro‐2‐nitro‐phenyl)methanone, was found to be approximately 100-fold more active than

kojic acid and demonstrated anti-melanogenic effects in B16F10 melanoma cells without

significant cytotoxicity.[9]

The logical relationship for its application in developing tyrosinase inhibitors is outlined below.

1-(4-Fluorobenzyl)piperazine
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Chemical Synthesis
(Coupling Reactions) Library of Derivatives Biological Screening
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Drug discovery workflow for tyrosinase inhibitors.

Other Biological Activities
Beyond tyrosinase inhibition, this piperazine derivative is a precursor for molecules targeting a

range of biological systems, including:

Anticancer Agents: It is used in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic

activity and inhibitors of EGFR and Aurora A kinases.[1][2]

Neurotherapeutics: It is a building block for pyrimidine derivatives that act as cholinesterase

and Aβ-aggregation inhibitors for potential use in Alzheimer's disease, as well as neurokinin-

2 receptor antagonists.[1][2]
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Antimicrobial Agents: The core structure is found in chlorokojic acid derivatives with

antibacterial and antiviral activities.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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